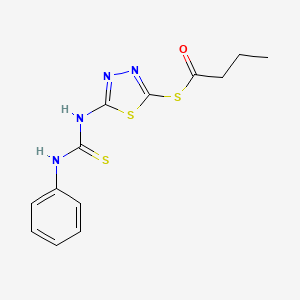
S-(5-(((Phenylamino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl)butanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Butanotiolato de S-(5-(((fenilamino)tioxometil)amino)-1,3,4-tiadiazol-2-il) es un compuesto orgánico complejo que pertenece a la clase de derivados de tiadiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Butanotiolato de S-(5-(((fenilamino)tioxometil)amino)-1,3,4-tiadiazol-2-il) generalmente implica la reacción de isotiocianato de fenilo con derivados de hidracina para formar el anillo de tiadiazol. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la formación del producto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos tienen como objetivo optimizar el rendimiento y la pureza al tiempo que minimizan el uso de reactivos y solventes peligrosos.
Análisis De Reacciones Químicas
Tipos de reacciones
El Butanotiolato de S-(5-(((fenilamino)tioxometil)amino)-1,3,4-tiadiazol-2-il) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiadiazol en otras estructuras heterocíclicas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo fenilamino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción pueden variar dependiendo del producto deseado, pero a menudo implican temperaturas controladas y niveles de pH específicos.
Principales productos formados
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Medicina: La investigación ha indicado posibles propiedades anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del Butanotiolato de S-(5-(((fenilamino)tioxometil)amino)-1,3,4-tiadiazol-2-il) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas, lo que lleva a la interrupción de las vías metabólicas en microorganismos o células cancerosas. Los objetivos moleculares y las vías exactas involucradas pueden variar dependiendo de la aplicación específica y el organismo que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiadiazol, tales como:
- 2-Amino-1,3,4-tiadiazol
- 5-Metil-1,3,4-tiadiazol-2-tiol
- 2-Fenil-1,3,4-tiadiazol
Unicidad
El Butanotiolato de S-(5-(((fenilamino)tioxometil)amino)-1,3,4-tiadiazol-2-il) es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas
Este artículo detallado proporciona una descripción general completa del Butanotiolato de S-(5-(((fenilamino)tioxometil)amino)-1,3,4-tiadiazol-2-il), cubriendo su síntesis, reacciones químicas, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Número CAS |
86910-86-3 |
|---|---|
Fórmula molecular |
C13H14N4OS3 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
S-[5-(phenylcarbamothioylamino)-1,3,4-thiadiazol-2-yl] butanethioate |
InChI |
InChI=1S/C13H14N4OS3/c1-2-6-10(18)20-13-17-16-12(21-13)15-11(19)14-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,14,15,16,19) |
Clave InChI |
SSCDKBYSSUMQQN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















